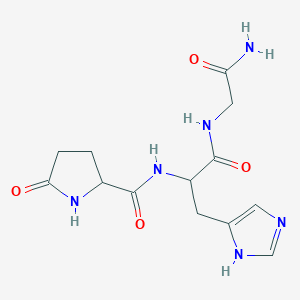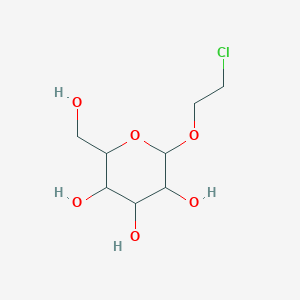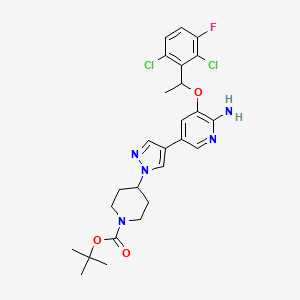
H-DL-Pyr-DL-His-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide composed of pyrrole, histidine, and glycine residues. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Pyr-DL-His-Gly-NH2 involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of peptides like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final peptide is cleaved from the resin and purified.
Análisis De Reacciones Químicas
Types of Reactions: H-DL-Pyr-DL-His-Gly-NH2 can undergo various chemical reactions, including amidation, esterification, and acylation. Amidation involves the conversion of the carboxyl group at the C-terminus to an amide, which can enhance the peptide’s stability and biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DCC for peptide bond formation, polyethylene glycol (PEG) for esterification, and various protecting groups for amino and carboxyl groups .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability, solubility, and biological activity. For example, amidation of the C-terminus can result in a more stable peptide with reduced immunogenicity.
Aplicaciones Científicas De Investigación
H-DL-Pyr-DL-His-Gly-NH2 has a wide range of applications in scientific research. It is used in the study of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and metal-chelating peptides (MCPs). These peptides are valuable in developing new antibiotics, drug delivery systems, and metal detoxification agents . Additionally, this compound is used in the study of growth hormone-releasing peptides (GHRPs), which have significant implications in endocrinology and metabolic research .
Mecanismo De Acción
The mechanism of action of H-DL-Pyr-DL-His-Gly-NH2 involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial peptide, it can disrupt bacterial cell membranes, leading to cell lysis and death . As a growth hormone-releasing peptide, it can stimulate the release of growth hormone by binding to specific receptors in the pituitary gland .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to H-DL-Pyr-DL-His-Gly-NH2 include other synthetic peptides like H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr-DL-xiThr-Gly-DL-Ala-DL-His-DL-Met-DL-Asp-DL-Phe-NH2 and H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 .
Uniqueness: this compound is unique due to its specific sequence and the presence of pyrrole, histidine, and glycine residues. This combination of amino acids imparts distinct biological activities and stability, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C13H18N6O4 |
|---|---|
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N6O4/c14-10(20)5-16-12(22)9(3-7-4-15-6-17-7)19-13(23)8-1-2-11(21)18-8/h4,6,8-9H,1-3,5H2,(H2,14,20)(H,15,17)(H,16,22)(H,18,21)(H,19,23) |
Clave InChI |
UYOSWIKLLFALHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)


![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)

